![molecular formula C18H26O6 B3846630 Diethyl 2-[4-(3-methoxyphenoxy)butyl]propanedioate](/img/structure/B3846630.png)
Diethyl 2-[4-(3-methoxyphenoxy)butyl]propanedioate
描述
Diethyl 2-[4-(3-methoxyphenoxy)butyl]propanedioate is a versatile chemical compound with a wide range of applications in scientific research. It is known for its unique properties and potential for innovation in various fields, including drug synthesis and material science.
准备方法
The synthesis of Diethyl 2-[4-(3-methoxyphenoxy)butyl]propanedioate typically involves the alkylation of enolate ions. This process is carried out by treating the enolate ion with an alkyl halide, forming a new carbon-carbon bond through an S_N2 reaction . The reaction conditions often include the use of sodium ethoxide in ethanol to convert diethyl propanedioate into its enolate ion, which then reacts with the alkyl halide to produce the desired compound .
化学反应分析
Diethyl 2-[4-(3-methoxyphenoxy)butyl]propanedioate undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the enolate ion reacts with electrophilic alkyl halides.
Hydrolysis and Decarboxylation: On heating with aqueous hydrochloric acid, the compound undergoes hydrolysis of its ester groups followed by decarboxylation, resulting in the formation of substituted monocarboxylic acids.
Common reagents used in these reactions include sodium ethoxide, ethanol, and alkyl halides. The major products formed from these reactions are typically substituted malonic esters and monocarboxylic acids .
科学研究应用
Diethyl 2-[4-(3-methoxyphenoxy)butyl]propanedioate has several scientific research applications, including:
Drug Synthesis: The compound is used as an intermediate in the synthesis of various pharmaceuticals due to its ability to form new carbon-carbon bonds.
Material Science: Its unique properties make it valuable in the development of new materials with specific characteristics.
Biological Research: The compound is utilized in studies related to its potential cytotoxic activity against cancer cells.
作用机制
The mechanism by which Diethyl 2-[4-(3-methoxyphenoxy)butyl]propanedioate exerts its effects involves its interaction with molecular targets and pathways. For instance, in studies related to its cytotoxic activity, the compound has been shown to inhibit specific enzymes or receptors involved in cancer cell proliferation . The exact molecular targets and pathways can vary depending on the specific application and context of the research.
相似化合物的比较
Diethyl 2-[4-(3-methoxyphenoxy)butyl]propanedioate can be compared with other similar compounds, such as:
Diethyl [4-(4-methoxyphenoxy)butyl]malonate: This compound shares a similar structure but with a different substitution pattern on the phenoxy group.
Diethyl [4-(2-allyl-4-methoxyphenoxy)butyl]malonate: Another similar compound with an allyl group substitution.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and applications in scientific research.
属性
IUPAC Name |
diethyl 2-[4-(3-methoxyphenoxy)butyl]propanedioate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26O6/c1-4-22-17(19)16(18(20)23-5-2)11-6-7-12-24-15-10-8-9-14(13-15)21-3/h8-10,13,16H,4-7,11-12H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXAVHOFDIAHNDX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(CCCCOC1=CC=CC(=C1)OC)C(=O)OCC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3,4-dimethoxy-N-[(4-sulfamoylphenyl)carbamothioyl]benzamide](/img/structure/B3846551.png)
![N-[2-(dimethylamino)ethyl]-3,4,5-trimethoxybenzamide](/img/structure/B3846563.png)
![4-[[2-chloro-5-(trifluoromethyl)phenyl]diazenyl]-5-methyl-2-phenyl-1H-pyrazol-3-one](/img/structure/B3846569.png)
![4-[5-(2-fluorophenoxy)pentyl]morpholine](/img/structure/B3846576.png)
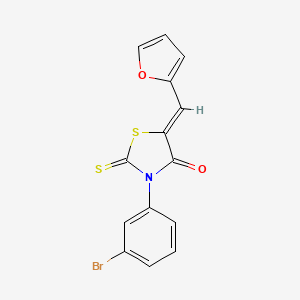
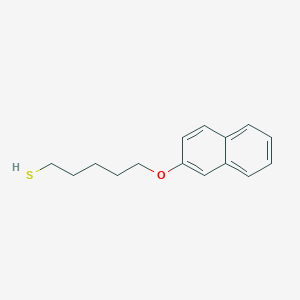
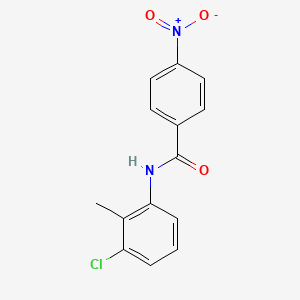
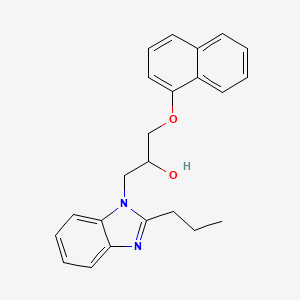
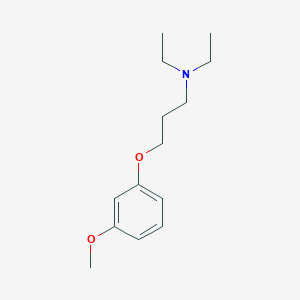
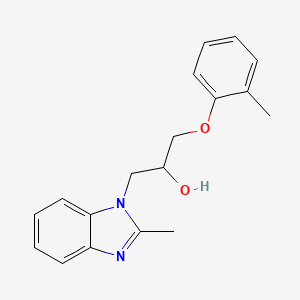
![1-[4-(2,4-Dimethylphenoxy)butyl]imidazole](/img/structure/B3846640.png)
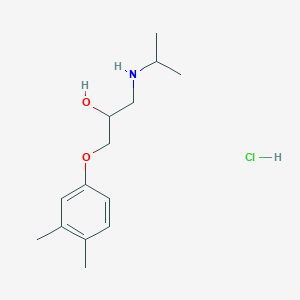
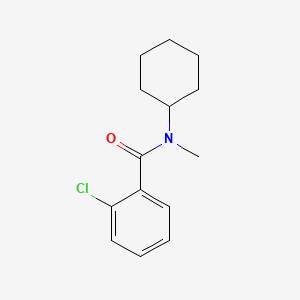
![4-nitro-N'-[(4-nitrophenoxy)acetyl]benzohydrazide](/img/structure/B3846655.png)
